2-{[Benzyl(oxo)phenyl-lambda~6~-sulfanylidene]amino}-N,N-diethylethan-1-amine
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Overview
Description
2-{[Benzyl(oxo)phenyl-lambda~6~-sulfanylidene]amino}-N,N-diethylethan-1-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group, an oxo group, a phenyl group, and a lambda6-sulfanylidene group, making it a complex molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Benzyl(oxo)phenyl-lambda~6~-sulfanylidene]amino}-N,N-diethylethan-1-amine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyl and phenyl components, followed by the introduction of the oxo and lambda6-sulfanylidene groups. Common reagents used in these reactions include benzyl chloride, phenyl isocyanate, and sulfur-containing compounds. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process. Quality control measures, including chromatography and spectroscopy, are essential to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[Benzyl(oxo)phenyl-lambda~6~-sulfanylidene]amino}-N,N-diethylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, pH levels, and solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted compounds. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
2-{[Benzyl(oxo)phenyl-lambda~6~-sulfanylidene]amino}-N,N-diethylethan-1-amine has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[Benzyl(oxo)phenyl-lambda~6~-sulfanylidene]amino}-N,N-diethylethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[Benzyl(oxo)phenyl-lambda~6~-sulfanylidene]amino}-N,N-dimethylethan-1-amine
- 2-{[Benzyl(oxo)phenyl-lambda~6~-sulfanylidene]amino}-N,N-diisopropylethan-1-amine
Uniqueness
Compared to similar compounds, 2-{[Benzyl(oxo)phenyl-lambda~6~-sulfanylidene]amino}-N,N-diethylethan-1-amine has unique structural features that influence its chemical reactivity and biological activity. The presence of the diethyl group, for example, can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs.
Properties
CAS No. |
62129-90-2 |
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Molecular Formula |
C19H26N2OS |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-[(benzyl-oxo-phenyl-λ6-sulfanylidene)amino]-N,N-diethylethanamine |
InChI |
InChI=1S/C19H26N2OS/c1-3-21(4-2)16-15-20-23(22,19-13-9-6-10-14-19)17-18-11-7-5-8-12-18/h5-14H,3-4,15-17H2,1-2H3 |
InChI Key |
DQFSBYHHKHSYBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN=S(=O)(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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